BenchChemオンラインストアへようこそ!

Fmoc-(R)Pam2Cys-OH

TLR2 agonist potency stereochemistry–activity relationship self‑adjuvanting cancer vaccines

Fmoc‑(R)Pam2Cys‑OH [Fmoc‑Cys((R)‑2,3‑di(palmitoyloxy)‑propyl)‑OH] is the single (R)‑enantiomer Fmoc‑protected amino acid that serves as the key building block for incorporating the di‑palmitoylated‑S‑glyceryl‑cysteine (Pam₂Cys) motif into synthetic lipopeptides via solid‑phase peptide synthesis (SPPS) [REFS‑1]. Its cognate deprotected lipopeptides are well‑established agonists of the Toll‑like receptor 2/6 (TLR2/TLR6) heterodimer and are widely employed as built‑in adjuvants in self‑adjuvanting cancer and infectious disease vaccines [REFS‑2][REFS‑3].

Molecular Formula C53H83NO8S
Molecular Weight 894.3 g/mol
Cat. No. B8071228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)Pam2Cys-OH
Molecular FormulaC53H83NO8S
Molecular Weight894.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)
InChIKeyHNJKCVLFJLXANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc‑(R)Pam2Cys‑OH (CAS 139573‑77‑6): A Stereochemically Defined TLR2/6 Agonist Building Block for Self‑Adjuvanting Vaccines


Fmoc‑(R)Pam2Cys‑OH [Fmoc‑Cys((R)‑2,3‑di(palmitoyloxy)‑propyl)‑OH] is the single (R)‑enantiomer Fmoc‑protected amino acid that serves as the key building block for incorporating the di‑palmitoylated‑S‑glyceryl‑cysteine (Pam₂Cys) motif into synthetic lipopeptides via solid‑phase peptide synthesis (SPPS) [REFS‑1]. Its cognate deprotected lipopeptides are well‑established agonists of the Toll‑like receptor 2/6 (TLR2/TLR6) heterodimer and are widely employed as built‑in adjuvants in self‑adjuvanting cancer and infectious disease vaccines [REFS‑2][REFS‑3]. The compound is routinely supplied at ≥98 % purity, soluble in DMSO, and stored at −20 °C [REFS‑4].

Why Fmoc‑Pam2Cys Analogs Cannot Be Freely Interchanged: The Cost of Stereochemistry, Acylation State, and Formulation Heterogeneity


TLR2 agonists based on the Pam₂Cys scaffold are not functionally interchangeable because the stereochemistry at the glyceryl C‑2 position, the number of palmitoyl chains (di‑ vs tri‑acylated), and the presence or absence of the Fmoc group each dictate distinct receptor heterodimer preference (TLR2/TLR6 vs TLR2/TLR1), downstream cytokine profiles, and self‑assembly morphology [REFS‑1][REFS‑2][REFS‑3]. Using the racemic (RS) mixture or the (S)‑enantiomer in SPPS produces stereochemically heterogeneous lipopeptide products with markedly reduced TLR2 agonist potency, while substituting with the tri‑palmitoylated Pam₃Cys analog shifts the signaling pathway and yields more hydrophobic conjugates [REFS‑4][REFS‑5]. These differences directly impact vaccine immunogenicity, formulation homogeneity, and reproducibility of immunological readouts.

Head‑to‑Head Quantitative Differentiation of Fmoc‑(R)Pam2Cys‑OH Against Closest Analogs


R‑ vs S‑Diastereomer TLR2 Agonist Potency: A >330‑Fold EC₅₀ Difference in the HEK‑Blue hTLR2 Reporter System

The R‑Pam₂Cys‑conjugated peptide (45b, synthesized from Fmoc‑(R)Pam2Cys‑OH) exhibits an EC₅₀ of 0.468 nM, whereas the corresponding S‑Pam₂Cys diastereomer (45a, from Fmoc‑(S)Pam2Cys‑OH) has an EC₅₀ of 155.693 nM in the same HEK‑Blue™ hTLR2‑NF‑κB‑SEAP reporter assay, representing an approximately 333‑fold loss of potency for the S‑enantiomer [REFS‑1]. N‑Acetylation does not rescue the S‑diastereomer (46a EC₅₀ 150.598 nM) [REFS‑1].

TLR2 agonist potency stereochemistry–activity relationship self‑adjuvanting cancer vaccines

R‑FSL‑1 vs S‑FSL‑1 Adjuvant Efficacy: Superior Anti‑MUC1 Antibody Induction by the R‑Stereoisomer Vaccine In Vivo

MUC1‑based antitumor vaccines constructed from R‑Fmoc‑Pam2Cys‑OH (R‑FSL‑1‑MUC1) and S‑Fmoc‑Pam2Cys‑OH (S‑FSL‑1‑MUC1) were compared in murine immunization studies. Both stereoisomers generated anti‑MUC1 IgG antibodies, but R‑FSL‑1 consistently demonstrated a better adjuvant effect than S‑FSL‑1, as measured by higher antigen‑specific antibody titers and elevated pro‑inflammatory cytokine production [REFS‑1].

vaccine adjuvant efficacy MUC1 antitumor vaccine stereoisomer comparison in vivo

Hydrophilicity Advantage Over Fmoc‑Pam₃Cys‑OH: Free Amino Group After Deprotection Yields More Hydrophilic Lipopeptide Products

Incorporation of Fmoc‑Pam₂Cys‑OH into SPPS yields lipopeptide products that are more hydrophilic than those obtained with Fmoc‑Pam₃Cys‑OH (Bachem catalog F‑2630), because the free α‑amino group exposed after Fmoc deprotection provides an additional polar moiety that the tri‑palmitoylated Pam₃Cys analog lacks [REFS‑1]. Improved hydrophilicity facilitates aqueous handling, purification by reversed‑phase HPLC, and formulation of the final conjugate vaccine.

lipopeptide hydrophilicity SPPS building block comparison formulation solubility

Unique Self‑Assembly Signature: Fmoc‑Pam2CysOH Forms Perforated/Compound Vesicles with a CAC of 0.018 wt %

In aqueous solution (pH 7, 25 °C), Fmoc‑Pam2CysOH self‑assembles above a critical aggregation concentration (CAC) of 0.018 ± 0.003 wt %, determined by Nile red fluorescence assays. This CAC is lower than that of the non‑Fmoc Pam2CysOH, consistent with the additional hydrophobic Fmoc group promoting aggregation [REFS‑1]. Cryo‑TEM and confocal microscopy reveal that Fmoc‑Pam2CysOH forms vesicles with hydrodynamic radii (RH) of several hundred nanometers, substantially larger than those of Pam2CysOH, and uniquely exhibits a population of perforated/compound vesicles not observed for Pam2CysOH, Pam3CysOH, Pam2CysSK4, or Pam3CysSK4 [REFS‑1].

lipopeptide self‑assembly critical aggregation concentration vesicle morphology Fmoc‑driven nanostructure

Pam₂Cys vs Pam₃Cys Divergent TLR2 Heterodimer Engagement: Differential IL‑6 and IFN‑β Induction In Vivo and In Vitro

Pam₂Cys signals exclusively through the TLR2/TLR6 heterodimer, while Pam₃Cys engages TLR2/TLR1 [REFS‑1]. In a head‑to‑head in vivo study, Pam₂Cys challenge induced significantly higher expression of IL‑6 and IFN‑β compared to Pam₃Cys, both in uterine tissues (in vivo) and in bone‑marrow‑derived macrophages (in vitro), and uniquely triggered inflammation‑driven preterm birth in a murine model, whereas Pam₃Cys did not [REFS‑2]. Neutralization of IL‑6 or genetic deletion of the type I IFN receptor (IFNAR) was sufficient to protect against Pam₂Cys‑driven pathology [REFS‑2].

TLR2 heterodimer selectivity Pam2Cys vs Pam3Cys inflammatory cytokine induction TLR2/TLR6 vs TLR2/TLR1

Stereochemical Homogeneity in SPPS: Pure (R)‑Enantiomer Building Block Produces More Homogeneous Lipopeptides Than Racemic (RS) Mixture

SPPS employing the pure (R)‑stereoisomer of Fmoc‑Pam2Cys‑OH yields lipopeptide products with a single, defined stereochemistry at the glyceryl C‑2 position, whereas the racemic (RS) mixture generates a population of diastereomeric lipopeptides that are inseparable by standard RP‑HPLC and exhibit heterogeneous biological activity [REFS‑1]. The configuration of the bis‑palmitoyloxypropyl moiety directly influences the biological activity of the final peptide conjugate [REFS‑1]. The (R)‑enantiomer is commercially available at ≥98 % purity (HPLC), while the (S)‑enantiomer is typically offered at ≥96 % purity [REFS‑2][REFS‑3].

solid‑phase peptide synthesis homogeneity enantiomeric purity lipopeptide quality control

Procurement‑Relevant Application Scenarios Where Fmoc‑(R)Pam2Cys‑OH Provides Verifiable Differentiation


Self‑Adjuvanting Cancer Vaccine Synthesis Requiring Defined, High‑Potency TLR2/6 Agonism

When constructing covalent peptide‑TLR2 agonist conjugates (e.g., MUC1‑FSL‑1, NY‑ESO‑1‑Pam₂Cys vaccines), the (R)‑stereoisomer building block is prerequisite: the S‑diastereomer yields lipopeptides with ~333‑fold lower TLR2 agonist potency (EC₅₀ 155.693 nM vs 0.468 nM) and reduced in vivo adjuvant efficacy [REFS‑1][REFS‑2]. Using the racemic (RS) building block introduces diastereomeric heterogeneity that complicates GMP‑grade quality control and confounds immunogenicity data interpretation.

Lipopeptide Formulation Development Leveraging Fmoc‑Dependent Self‑Assembly into Perforated Vesicles

Fmoc‑(R)Pam2Cys‑OH is not merely a protected amino acid; its Fmoc group drives self‑assembly into perforated/compound vesicles (CAC 0.018 wt %) that are structurally distinct from the unilamellar vesicles of Pam2CysOH and Pam3CysOH [REFS‑1]. This property can be exploited for designing particulate antigen‑delivery systems where the vesicle morphology influences antigen encapsulation, depot effect, and uptake by antigen‑presenting cells.

TLR2/TLR6‑Selective Adjuvant Discovery Where TLR2/TLR1 Cross‑Signaling Must Be Avoided

Pam₂Cys signals through TLR2/TLR6, while Pam₃Cys signals through TLR2/TLR1 [REFS‑1]. This heterodimer selectivity translates into distinct in vivo outcomes: Pam₂Cys drives robust IL‑6 and IFN‑β responses whereas Pam₃Cys does not [REFS‑2]. Researchers seeking to isolate the TLR2/TLR6‑dependent pathway without confounding TLR2/TLR1 activation must start from the di‑acylated (Pam₂) rather than the tri‑acylated (Pam₃) building block, and within the Pam₂ family, the (R)‑stereoisomer provides the highest potency.

Hydrophilic Lipopeptide Constructs for Aqueous Formulation Without Solubilizing Tags

The free α‑amine generated upon Fmoc deprotection of Fmoc‑Pam₂Cys‑OH renders the downstream lipopeptide more hydrophilic than the corresponding Pam₃Cys conjugate, which retains an N‑palmitoyl amide [REFS‑1]. This differential hydrophilicity simplifies RP‑HPLC purification and enables aqueous formulation of the final self‑adjuvanting vaccine at higher concentrations without requiring PEGylation or other solubilizing modifications that could alter immunogenicity.

Quote Request

Request a Quote for Fmoc-(R)Pam2Cys-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.